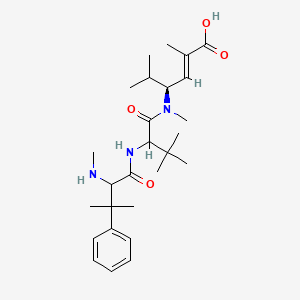
Hti-286; hti 286; hti286; spa-110; spa110; spa 110
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Taltobulin is synthesized through a convergent multicomponent strategy, with the four-component Ugi reaction (Ugi-4CR) being a key step. This synthetic route allows for the rapid and efficient production of taltobulin . The process involves the use of Evans oxazolidinone to produce an enantiomerically pure tetramethyltryptophan unit, followed by peptide bond formation using an N-benzothiazole-2-sulfonyl protecting group and a chiral auxiliary . Industrial production methods for taltobulin are not widely documented, but the synthetic route described provides a foundation for scalable production.
Chemical Reactions Analysis
Taltobulin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of taltobulin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Taltobulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and reactivity . In biology and medicine, taltobulin is investigated for its antimitotic properties and potential as a cancer therapeutic. It inhibits the polymerization of tubulin, disrupting microtubule organization and leading to cell cycle arrest and apoptosis . Taltobulin has shown promise in preclinical studies and has been evaluated in clinical trials for the treatment of non-small cell lung cancer . Additionally, it is used in the development of antibody-drug conjugates for targeted cancer therapy .
Mechanism of Action
Taltobulin exerts its effects by binding to the vinca domain between the alpha and beta subunits of tubulin. This binding inhibits tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and cell death . The molecular targets of taltobulin include tubulin and microtubules, and its mechanism of action involves the activation of signaling pathways such as the MEKs/ERKs and PI3K/AKT pathways . These pathways play a role in cell survival, proliferation, and apoptosis, and their dysregulation can contribute to cancer progression and drug resistance .
Comparison with Similar Compounds
Taltobulin is similar to other microtubule destabilizing agents, such as verubulin, colchicine
Properties
Molecular Formula |
C27H43N3O4 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(E,4S)-4-[[3,3-dimethyl-2-[[3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21?,22?/m1/s1 |
InChI Key |
CNTMOLDWXSVYKD-AEKVIECZSA-N |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14114706.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
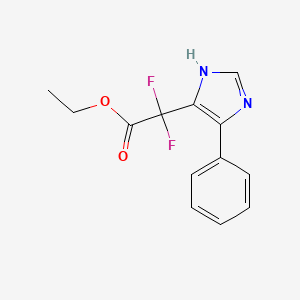
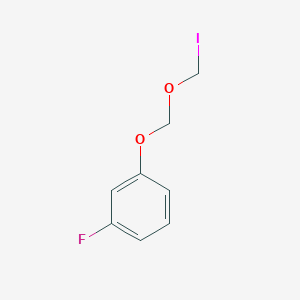
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)
![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
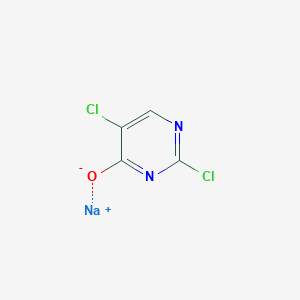
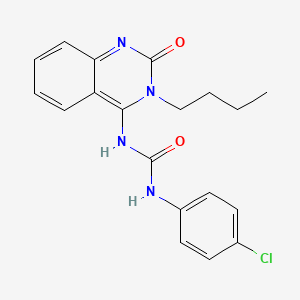
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)

